

# A Comprehensive Technical Guide to 2,2-Dimethyl-1-phenylbutan-1-one

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## Compound of Interest

Compound Name: 2,2-Dimethyl-1-phenylbutan-1-one

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This document provides a detailed overview of the molecular structure, weight, and other physicochemical properties of **2,2-Dimethyl-1-phenylbutan-1-one**, a ketone of interest in various chemical research and development applications.

## Molecular Structure and Identification

**2,2-Dimethyl-1-phenylbutan-1-one**, also known as 2,2-Dimethylbutyrophenone, is an organic compound characterized by a phenyl group attached to a carbonyl carbon, which is itself bonded to a 2,2-dimethylbutyl group.<sup>[1][2]</sup> Its structure is systematically derived from its IUPAC name, which indicates a four-carbon butanone chain with a phenyl group and two methyl groups at specified positions.<sup>[2]</sup>

The canonical SMILES representation of the molecule is CCC(C)(C)C(=O)C1=CC=CC=C1.<sup>[1][2]</sup>

## Physicochemical Properties

A summary of the key quantitative data for **2,2-Dimethyl-1-phenylbutan-1-one** is presented in the table below. This information is crucial for experimental design, analytical method development, and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	176.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Monoisotopic Mass	176.120115130 Da	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	829-10-7	<a href="#">[1]</a> <a href="#">[3]</a>
Topological Polar Surface Area (TPSA)	17.1 Å <sup>2</sup>	<a href="#">[2]</a> <a href="#">[3]</a>
XLogP3	3.4	<a href="#">[2]</a>
Hydrogen Bond Donor Count	0	<a href="#">[2]</a> <a href="#">[3]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[3]</a>
Rotatable Bond Count	3	<a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocols

While specific experimental protocols for the synthesis or application of **2,2-Dimethyl-1-phenylbutan-1-one** are proprietary to the conducting laboratories, general methodologies for the synthesis of similar ketones can be inferred from standard organic chemistry literature. A common approach involves the Friedel-Crafts acylation of benzene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

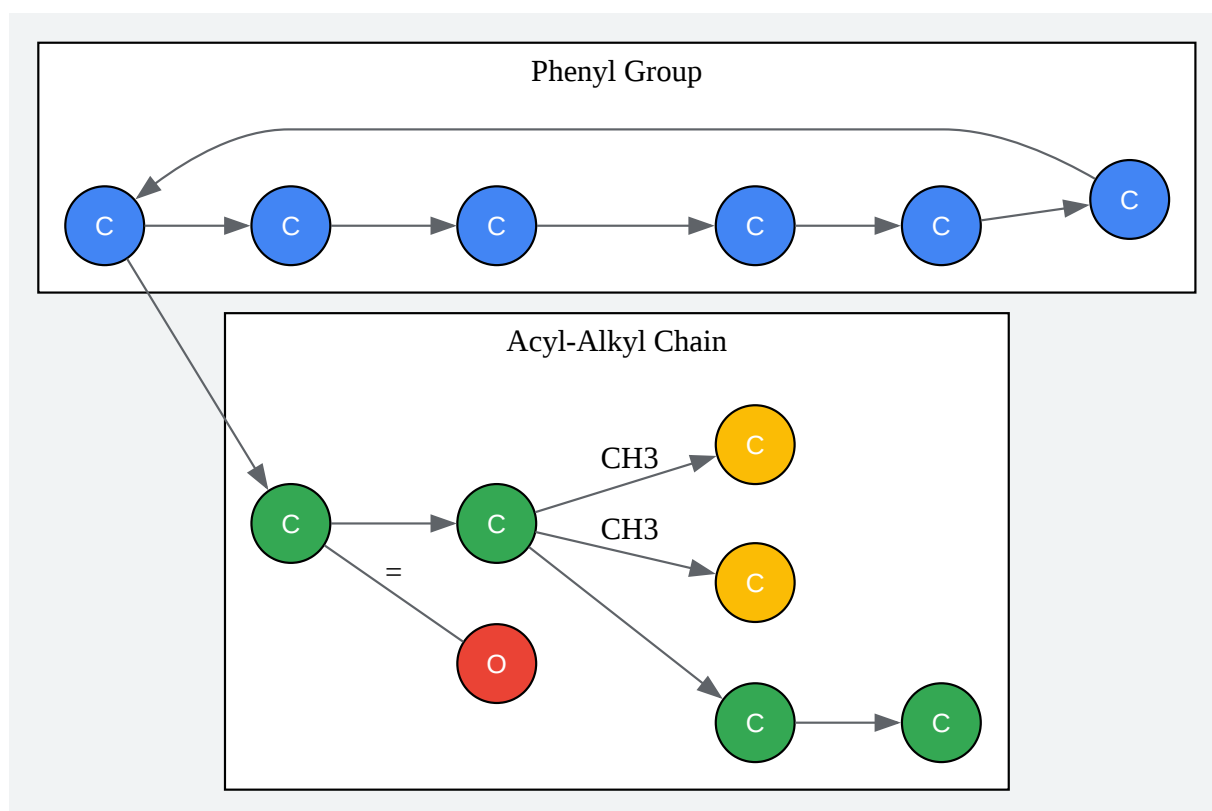
### General Synthetic Workflow:

- **Reactant Preparation:** Benzene is typically used as the solvent and reactant. 2,2-dimethylbutanoyl chloride is prepared from 2,2-dimethylbutanoic acid.
- **Reaction Setup:** The reaction is conducted under anhydrous conditions in a suitable reaction vessel equipped with a stirrer and a reflux condenser.
- **Catalyst Addition:** The Lewis acid catalyst is added portion-wise to the mixture of benzene and the acyl chloride at a controlled temperature.

- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is quenched with ice-water and the product is extracted with an organic solvent.
- **Purification:** The crude product is purified by distillation or column chromatography to yield pure **2,2-Dimethyl-1-phenylbutan-1-one**.

## Visualization of Molecular Structure

To provide a clear representation of the molecular structure of **2,2-Dimethyl-1-phenylbutan-1-one**, the following diagram is generated using the DOT language.



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Caption: Molecular graph of **2,2-Dimethyl-1-phenylbutan-1-one**.

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